N-(2,2,2-trichloro-1-methoxyethyl)benzamide
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Overview
Description
N-(2,2,2-trichloro-1-methoxyethyl)benzamide is a chemical compound characterized by the presence of a benzamide group attached to a trichloromethoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-methoxyethyl)benzamide typically involves the reaction of benzamide with 2,2,2-trichloro-1-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors to produce significant quantities of the compound. The product is then purified using techniques such as crystallization or distillation to ensure its quality and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-methoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trichloromethoxyethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
N-(2,2,2-trichloro-1-methoxyethyl)benzamide has several applications in scientific research, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(2,2,2-trichloro-1-methoxyethyl)benzamide can be compared with other similar compounds, such as:
- 2-Methoxy-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide
- N-(2,2,2-trichloro-1-(3-(2-methoxy-5-nitro-phenyl)-thioureido)-ethyl)-benzamide
- 2-Methoxy-N-(2,2,2-trichloro-1-(3-(4-chloro-phenyl)-thioureido)-ethyl)-benzamide
This compound is unique due to its specific trichloromethoxyethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10Cl3NO2 |
---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-methoxyethyl)benzamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-16-9(10(11,12)13)14-8(15)7-5-3-2-4-6-7/h2-6,9H,1H3,(H,14,15) |
InChI Key |
GKWKYEFHXFIYFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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